molecular formula C23H24N2O3S2 B11609215 N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11609215
M. Wt: 440.6 g/mol
InChI Key: IRWVWMJZKICKLX-UHFFFAOYSA-N
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Description

N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a methylbenzenesulfonamido group, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Benzyl Group: This step involves the alkylation of the tetrahydrobenzothiophene ring with benzyl chloride under basic conditions.

    Sulfonamide Formation:

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-methyl-p-toluenesulfonamide
  • N-Butylbenzenesulfonamide
  • N-Methyl-p-toluenesulfonamide

Uniqueness

N-BENZYL-2-(4-METHYLBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of structural features, including the benzyl group, the tetrahydrobenzothiophene ring, and the sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-benzyl-2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H24N2O3S2/c1-16-11-13-18(14-12-16)30(27,28)25-23-21(19-9-5-6-10-20(19)29-23)22(26)24-15-17-7-3-2-4-8-17/h2-4,7-8,11-14,25H,5-6,9-10,15H2,1H3,(H,24,26)

InChI Key

IRWVWMJZKICKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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